(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
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Overview
Description
(4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a complex organic compound characterized by its unique structure featuring two imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves multi-step organic reactions. The process may start with the preparation of the imidazole rings, followed by the introduction of tert-butyl and isopropyl groups through substitution reactions. Specific catalysts and solvents are often used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction conditions to ensure consistency. Purification steps such as crystallization or chromatography might be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole rings or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes may have unique catalytic properties or be used in material science applications.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions or as a scaffold for drug design. Its unique structure could allow it to interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry.
Medicine
While specific medical applications are not well-documented, compounds with similar structures have been explored for their therapeutic potential. This compound could be investigated for its ability to modulate biological pathways or as a lead compound in drug discovery.
Industry
In industry, (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole might be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole exerts its effects would depend on its specific interactions with molecular targets. In biological systems, it might interact with enzymes or receptors, influencing various signaling pathways. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole include other biimidazole derivatives and compounds with similar functional groups, such as:
- 1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-2,2’-biimidazole
- 1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dimethyl-2,2’-biimidazole
Uniqueness
The uniqueness of (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole lies in its specific stereochemistry and the presence of both tert-butyl and isopropyl groups. These features may confer unique chemical properties and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4S)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N4/c1-21(2)27-19-35(25-15-11-13-23(17-25)31(5,6)7)29(33-27)30-34-28(22(3)4)20-36(30)26-16-12-14-24(18-26)32(8,9)10/h11-18,21-22,27-28H,19-20H2,1-10H3/t27-,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISMBAOXIITBEZ-VSGBNLITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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